Methyl azepane-3-carboxylate hydrochloride

Medicinal Chemistry Synthetic Building Blocks Pharmaceutical Intermediates

Methyl azepane-3-carboxylate hydrochloride (CAS 198959-48-7, MF: C8H16ClNO2, MW: 193.67) is a seven-membered saturated nitrogen-containing heterocycle belonging to the azepane family, supplied commercially as the hydrochloride salt for enhanced stability and handling. The compound serves primarily as a versatile synthetic building block in medicinal chemistry and pharmaceutical research, with the azepane scaffold recognized for conferring favorable pharmacokinetic properties including enhanced solubility and metabolic stability in lead optimization campaigns.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
CAS No. 198959-48-7
Cat. No. B3113973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl azepane-3-carboxylate hydrochloride
CAS198959-48-7
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCCNC1.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-11-8(10)7-4-2-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H
InChIKeyICRDHAUIOXALHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl azepane-3-carboxylate hydrochloride CAS 198959-48-7: Core Identity and Physicochemical Profile


Methyl azepane-3-carboxylate hydrochloride (CAS 198959-48-7, MF: C8H16ClNO2, MW: 193.67) is a seven-membered saturated nitrogen-containing heterocycle belonging to the azepane family, supplied commercially as the hydrochloride salt for enhanced stability and handling . The compound serves primarily as a versatile synthetic building block in medicinal chemistry and pharmaceutical research, with the azepane scaffold recognized for conferring favorable pharmacokinetic properties including enhanced solubility and metabolic stability in lead optimization campaigns [1].

Methyl azepane-3-carboxylate hydrochloride CAS 198959-48-7: Procurement Risks of Analog Substitution


Procurement decisions for methyl azepane-3-carboxylate hydrochloride cannot be simplified to substituting the free base analog (CAS 786623-60-7) or alternative azepane carboxylate esters due to quantifiable differences in physical form, stability, and commercial availability. The hydrochloride salt form of the target compound (198959-48-7) confers distinct handling advantages including solid-state stability and aqueous solubility that differ materially from the free base [1]. Furthermore, the C-3 substitution pattern of the azepane ring defines the compound's reactivity and downstream derivatization potential; modifications to the ester group (e.g., ethyl or tert-butyl) or substitution position alter both synthetic utility and physicochemical properties [2]. Generic substitution without verification of exact CAS identity may introduce uncharacterized impurities, alter reaction outcomes, or compromise reproducibility in validated synthetic protocols [3].

Methyl azepane-3-carboxylate hydrochloride CAS 198959-48-7: Comparator-Based Quantitative Differentiation Evidence


Hydrochloride Salt vs Free Base: Comparative Physicochemical Profile for Methyl Azepane-3-carboxylate Procurement

Methyl azepane-3-carboxylate hydrochloride (CAS 198959-48-7, MF: C8H16ClNO2, MW: 193.67) differs materially from the free base analog (CAS 786623-60-7, MF: C8H15NO2, MW: 157.21) in molecular composition, physical form, and handling properties [1]. The hydrochloride salt incorporates one equivalent of HCl, increasing molecular weight by 36.46 g/mol and providing a crystalline solid form at ambient conditions, whereas the free base typically exhibits hygroscopic solid characteristics .

Medicinal Chemistry Synthetic Building Blocks Pharmaceutical Intermediates

Vendor Purity Specification: Methyl Azepane-3-carboxylate Hydrochloride 198959-48-7 vs Commercial Analog Standards

Commercial suppliers including Bidepharm and MolCore specify methyl azepane-3-carboxylate hydrochloride (CAS 198959-48-7) at ≥97% purity with batch-specific quality control documentation (NMR, HPLC, GC) available . In contrast, alternative commercial sources for the free base analog (CAS 786623-60-7) and other azepane carboxylate derivatives exhibit variable purity specifications typically ranging from 95% to 97% without uniform analytical certification .

Quality Control Analytical Chemistry Pharmaceutical Sourcing

Azepane Scaffold SAR: Quantified Impact of Methyl Substitution on Pharmacological Properties

Although methyl azepane-3-carboxylate hydrochloride itself has not been evaluated in published in vitro pharmacological assays, comparative SAR studies on structurally related azepanone-based cathepsin K inhibitors demonstrate that methyl substitution patterns on the azepane ring produce quantifiable, stereochemistry-dependent modulation of both potency and pharmacokinetic parameters [1]. In a systematic comparison of 5-, 6-, and 7-methyl-substituted azepanone analogues, the 4S-7-cis-methylazepanone derivative (10) exhibited a Ki(app) = 0.041 nM versus human cathepsin K, representing a 3.9-fold improvement over the 4S-parent azepanone (Ki(app) = 0.16 nM). Notably, oral bioavailability increased from 42% (parent) to 89% (derivative 10), while in vivo clearance decreased from 49.2 mL/min/kg to 19.5 mL/min/kg in the rat [1].

Structure-Activity Relationship Drug Discovery Cathepsin K Inhibition

Azepane vs Alternative Heterocyclic Scaffolds: Drug Approval Landscape and Structural Diversity

The azepane scaffold has demonstrated validated translational relevance in pharmaceutical development, with more than 20 azepane-based drugs having received FDA approval for therapeutic applications spanning oncology, infectious disease, neurology, and metabolic disorders [1]. This approval record distinguishes the azepane core from alternative seven-membered N-heterocycles such as azepines and oxazepines, which have comparatively fewer approved drug representatives. The azepane motif's high degree of structural diversity—encompassing variable substitution patterns, stereochemical configurations, and functional group compatibility—enables systematic exploration of chemical space in lead optimization [1].

Medicinal Chemistry Scaffold Selection Drug Development

Methyl Azepane-3-carboxylate Hydrochloride CAS 198959-48-7: Evidence-Based Application Scenarios for Procurement Decisions


Medicinal Chemistry Lead Optimization Requiring Azepane Scaffold SAR Exploration

Methyl azepane-3-carboxylate hydrochloride (198959-48-7) is optimally deployed in medicinal chemistry programs where the azepane scaffold has been identified as a privileged motif for target engagement. As demonstrated by SAR studies on azepanone-based cathepsin K inhibitors, systematic methyl substitution on the azepane core produces quantifiable improvements in target potency (up to 3.9-fold Ki reduction) and pharmacokinetic parameters (bioavailability increased from 42% to 89%) [1]. The hydrochloride salt form ensures consistent handling properties during iterative synthetic modifications, while the C-3 methyl ester provides a versatile handle for amide coupling, hydrolysis, or further derivatization . Procurement of this building block supports SAR campaigns where stereochemistry-dependent optimization of azepane-containing leads is required [1].

Synthesis of Pharmaceutical Intermediates Targeting FDA-Validated Chemical Space

The azepane scaffold has achieved clinical validation with more than 20 FDA-approved drugs across oncology, neurology, infectious disease, and metabolic indications [1]. Methyl azepane-3-carboxylate hydrochloride (198959-48-7) serves as a strategic synthetic entry point for constructing azepane-containing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The commercial availability of the hydrochloride salt at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC) from suppliers including Bidepharm and MolCore supports GMP-adjacent synthetic workflows and reduces the analytical burden associated with in-house characterization of starting materials. This procurement scenario is particularly relevant for organizations pursuing development candidates within therapeutically validated azepane chemical space [1].

Academic and Industrial Heterocyclic Chemistry Research with Reproducibility Requirements

For academic laboratories and industrial research groups requiring reproducible synthetic protocols, methyl azepane-3-carboxylate hydrochloride (198959-48-7) offers distinct advantages over the free base analog (786623-60-7). The hydrochloride salt exhibits superior solid-state stability and reduced hygroscopicity compared to the free base [1], minimizing moisture uptake that can compromise reaction stoichiometry and yield. Commercial suppliers provide standardized analytical documentation including NMR and HPLC purity verification , enabling direct comparison of experimental outcomes across different laboratories and publication venues. The seven-membered azepane ring structure provides conformational flexibility distinct from more rigid piperidine or pyrrolidine scaffolds, enabling exploration of unique chemical space in methodology development and reaction optimization [2].

Custom Derivative Synthesis for Targeted Biological Screening Programs

Methyl azepane-3-carboxylate hydrochloride (198959-48-7) is optimally specified as a starting material for custom synthesis projects requiring azepane-based derivatives for targeted biological screening. The compound's C-3 methyl ester functional group enables straightforward conversion to amides, carboxylic acids, alcohols, and other derivatives via established synthetic transformations [1]. The azepane scaffold's established pharmacological diversity—documented across anticancer, antimicrobial, anti-Alzheimer's, and anticonvulsant applications in the medicinal chemistry literature —supports its selection over alternative heterocyclic building blocks when broad-spectrum biological evaluation is planned. Procurement of the hydrochloride salt rather than the free base ensures consistent handling across multiple synthetic steps and minimizes hygroscopicity-related degradation during storage between derivatization reactions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl azepane-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.